molecular formula C8H10CaO4 B101330 Calcium methacrylate CAS No. 16809-88-4

Calcium methacrylate

Cat. No. B101330
CAS RN: 16809-88-4
M. Wt: 210.24 g/mol
InChI Key: OAKHANKSRIPFCE-UHFFFAOYSA-L
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Patent
US04180681

Procedure details

U.S. Pat. No. 3,839,437, describes a process of preparing methacrylic acid by employing calcium hydroxide to form the metal salt of the acid, calcium methacrylate, and neutralization with CO2 at low pressure to give the acid and the insoluble calcium carbonate in the presence of a water immiscible organic solvent, such as an ether, to extract the methacrylic acid from the aqueous phase. Continuous passage of carbon dioxide with ether extraction gave only 10.6 and 41.3 percent methacrylic acid recovery in 1 and 4 hours respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Ca+2:8].[OH-]>>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Ca+2:8].[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1](=[O:6])=[O:5] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-].[Ca+2].C(C(=C)C)(=O)[O-]
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.